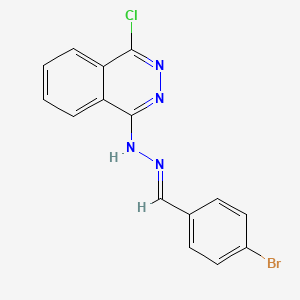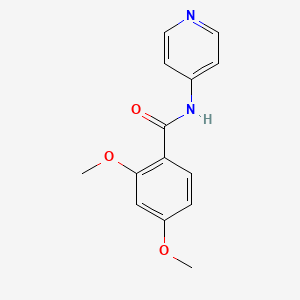
2-(1,3-benzodioxol-5-yl)-5-(3-chlorophenyl)-1,3,4-oxadiazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
This compound belongs to the family of 1,3,4-oxadiazoles, which are known for their diverse pharmacological activities and applications in material science. The specific arrangement of the 1,3-benzodioxol and chlorophenyl groups in its structure suggests potential unique chemical and physical properties.
Synthesis Analysis
The synthesis of 1,3,4-oxadiazoles typically involves the reaction of appropriate precursors under specific conditions to form the oxadiazole ring. For compounds similar to the one , methods have been developed that allow for the introduction of various substituents, enabling the synthesis of a wide range of derivatives with different properties. For example, Paepke et al. (2009) described a method for the synthesis of thiazoles from 1,3,4-oxadiazoles, which could be relevant for synthesizing related compounds (Paepke, Reinke, Peseke, & Vogel, 2009).
Scientific Research Applications
Anticancer Potential
Research has identified certain 1,3,4-oxadiazole derivatives as potential anticancer agents, demonstrating activity against various cancer cell lines. These compounds have been shown to induce apoptosis in cancer cells, highlighting their promise as novel treatments for cancer. The structure-activity relationship studies of these derivatives provide insights into their mechanisms and effectiveness in targeting cancer cells. For example, compounds with specific substitutions have demonstrated significant in vivo activity in tumor models, indicating their potential in anticancer therapy. The identification of molecular targets, such as TIP47, an IGF II receptor-binding protein, further elucidates the pathways through which these compounds exert their effects, offering a basis for the development of targeted cancer therapies (Zhang et al., 2005).
Antimicrobial Activity
1,3,4-Oxadiazole derivatives have also been synthesized and evaluated for their antimicrobial properties. These compounds have shown efficacy against a range of Gram-positive and Gram-negative bacteria, as well as fungal pathogens. The structural variations among these derivatives influence their antimicrobial potency, providing valuable information for the design of new antimicrobial agents. Such studies contribute to addressing the growing concern of antibiotic resistance by offering new chemical scaffolds for the development of antimicrobial drugs (Kapadiya et al., 2020).
Corrosion Inhibition
The application of 1,3,4-oxadiazole derivatives extends to the field of corrosion inhibition, particularly for protecting metals in acidic environments. These compounds have been found to effectively inhibit the corrosion of mild steel in sulfuric acid, demonstrating their utility in industrial applications where corrosion resistance is crucial. The effectiveness of these inhibitors is attributed to their ability to form protective layers on the metal surface, thus preventing corrosive substances from causing damage. Such findings are instrumental in the development of safer and more efficient corrosion inhibitors for various industrial applications (Ammal et al., 2018).
properties
IUPAC Name |
2-(1,3-benzodioxol-5-yl)-5-(3-chlorophenyl)-1,3,4-oxadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H9ClN2O3/c16-11-3-1-2-9(6-11)14-17-18-15(21-14)10-4-5-12-13(7-10)20-8-19-12/h1-7H,8H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QJXQCUKQAXZZPY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)C3=NN=C(O3)C4=CC(=CC=C4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H9ClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.69 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cambridge id 5398994 | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[1-(morpholin-4-ylcarbonyl)piperidin-4-yl]-4-(trifluoromethyl)pyrimidin-2-amine](/img/structure/B5510642.png)
![3-(5-methyl-2-furyl)-N-{1-[2-(trifluoromethyl)phenyl]ethyl}-1H-pyrazole-5-carboxamide](/img/structure/B5510650.png)
![N-[5-(ethylthio)-1,3,4-thiadiazol-2-yl]-1-(propylsulfonyl)-3-piperidinecarboxamide](/img/structure/B5510653.png)
![ethyl 4-(dimethylamino)-5-methylthieno[2,3-d]pyrimidine-6-carboxylate](/img/structure/B5510654.png)
![N-[2-(6-oxo-3-phenylpyridazin-1(6H)-yl)ethyl]imidazo[1,2-a]pyridine-6-carboxamide](/img/structure/B5510656.png)
![3-methoxy-N-[7-(4-methoxyphenyl)-5-oxo-5,6,7,8-tetrahydro-2-quinazolinyl]benzamide](/img/structure/B5510671.png)
![3-{3-[3-(dimethylamino)-1-pyrrolidinyl]propyl}-8-(4-piperidinyl)-1-oxa-3,8-diazaspiro[4.5]decan-2-one dihydrochloride](/img/structure/B5510679.png)
![3-[4-methyl-5-(1H-pyrazol-1-ylmethyl)-4H-1,2,4-triazol-3-yl]-1-(propylsulfonyl)piperidine](/img/structure/B5510702.png)
![4-bromo-N'-[(5-nitro-2-thienyl)methylene]benzohydrazide](/img/structure/B5510726.png)


![5H-chromeno[3,4-b]pyrazin-5-one](/img/structure/B5510736.png)
![N'-[(1,2-dimethyl-1H-indol-3-yl)methylene]-2-[2-nitro-4-(1,1,3,3-tetramethylbutyl)phenoxy]acetohydrazide](/img/structure/B5510739.png)
